molecular formula C18H20N4O2 B2454776 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide CAS No. 1323290-65-8

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide

Cat. No.: B2454776
CAS No.: 1323290-65-8
M. Wt: 324.384
InChI Key: NWJQEDPPFIZWMD-UHFFFAOYSA-N
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Description

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its benzimidazole moiety is known for its antimicrobial and anticancer properties, while the isoxazole ring can enhance the compound’s bioavailability and metabolic stability .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or catalysts for organic reactions .

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function, while the isoxazole ring can modulate the compound’s overall pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is unique due to its combination of a benzimidazole core, a cyclohexyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(16-9-10-20-24-16)19-11-12-5-7-13(8-6-12)17-21-14-3-1-2-4-15(14)22-17/h1-4,9-10,12-13H,5-8,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQEDPPFIZWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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